5-Benzylpyrrolidin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylpyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides . These methods are efficient and reliable, although some may require multi-step preparation and the use of expensive transition-metal catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Benzylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Electrophilic substitution reactions on the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and substituted benzyl derivatives .
Scientific Research Applications
5-Benzylpyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Benzylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility as a scaffold allows it to interact with various biological targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Benzylpyrrolidin-2-one include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
This compound is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidinone ring. This structural modification enhances its reactivity and potential biological activities compared to other pyrrolidinone derivatives .
Properties
IUPAC Name |
5-benzylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-06-2 | |
Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC248018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-benzylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Benzylpyrrolidin-2-one in the synthesis of cytochalasans?
A1: Cytochalasans are complex, biologically active molecules with a characteristic tricyclic structure. This compound serves as a key starting material in a synthetic strategy employing an intramolecular Diels-Alder reaction. [, ] This approach utilizes derivatives of this compound, modified to incorporate both a diene and a dienophile, to construct the 8-azabicyclo[4.3.0]nonane ring system found in cytochalasans. []
Q2: How does the stereochemistry of this compound influence the synthesis?
A2: The chirality of the starting this compound is crucial for controlling the stereochemistry of the final cytochalasan product. The research highlights the use of (R)-5-Benzylpyrrolidin-2-one, which ultimately leads to the desired stereochemistry at multiple chiral centers in the synthesized cytochalasan analogues. [] This control is vital as the biological activity of cytochalasans is closely tied to their three-dimensional structure.
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